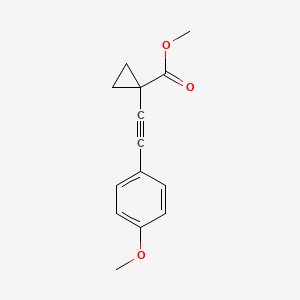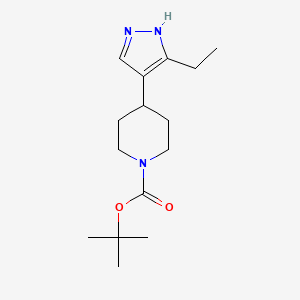
2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide is an organic compound with the molecular formula C9H8F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
Step 1: 3-(trifluoromethyl)aniline is reacted with glyoxylic acid in the presence of hydrochloric acid.
Step 2: The reaction mixture is heated to reflux for several hours.
Step 3: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures consistent product quality.
化学反应分析
Types of Reactions
2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide.
Reduction: Formation of 2-hydroxy-N-[3-(trifluoromethyl)phenyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-hydroxy-N-[3-(trifluoromethyl)phenyl]propionamide
- 2-hydroxy-N-[3-(trifluoromethyl)phenyl]butyramide
Uniqueness
2-hydroxy-N-(3-trifluoromethyl-phenyl)-acetamide is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity
属性
分子式 |
C9H8F3NO2 |
|---|---|
分子量 |
219.16 g/mol |
IUPAC 名称 |
2-hydroxy-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-2-1-3-7(4-6)13-8(15)5-14/h1-4,14H,5H2,(H,13,15) |
InChI 键 |
JVUDHJXWDNFWPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)CO)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-methylpyridin-2-yl)amino]pentanoic Acid](/img/structure/B8566213.png)











